molecular formula C20H19FN2O5S B15017002 (5E)-3-{[(2-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-{[(2-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B15017002
M. Wt: 418.4 g/mol
InChI Key: HXBQWOFMOVMMFO-LICLKQGHSA-N
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Description

(5E)-3-{[(2-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a fluorophenyl group, and a trimethoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-{[(2-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves a multi-step process:

    Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a suitable amine with a thioamide under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the thiazolidine intermediate.

    Addition of the Trimethoxybenzylidene Moiety: The final step involves the condensation of the intermediate with a trimethoxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-{[(2-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-{[(2-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Other compounds in this class include pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Fluorophenyl Derivatives: Compounds like fluoxetine and flurbiprofen also contain fluorophenyl groups and exhibit diverse biological activities.

Uniqueness

    Structural Features: The combination of a thiazolidine ring, fluorophenyl group, and trimethoxybenzylidene moiety is unique to this compound.

    Biological Activity: Its specific interactions with molecular targets and pathways may differ from other similar compounds, leading to distinct biological effects.

Properties

Molecular Formula

C20H19FN2O5S

Molecular Weight

418.4 g/mol

IUPAC Name

(5E)-3-[(2-fluoroanilino)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H19FN2O5S/c1-26-15-8-12(9-16(27-2)18(15)28-3)10-17-19(24)23(20(25)29-17)11-22-14-7-5-4-6-13(14)21/h4-10,22H,11H2,1-3H3/b17-10+

InChI Key

HXBQWOFMOVMMFO-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=O)S2)CNC3=CC=CC=C3F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CNC3=CC=CC=C3F

Origin of Product

United States

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